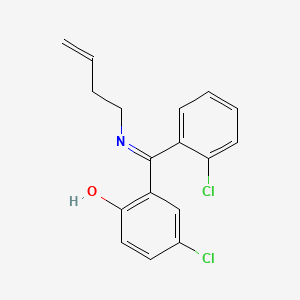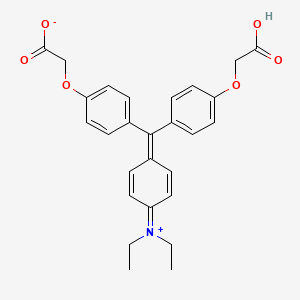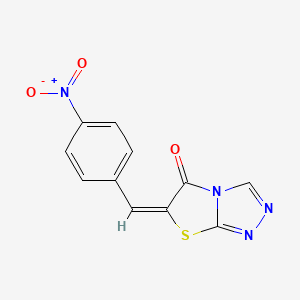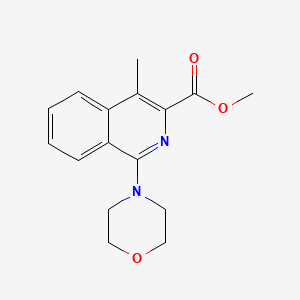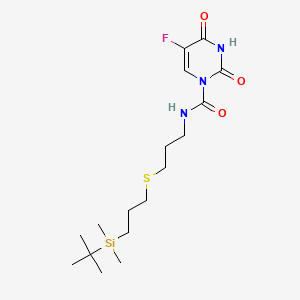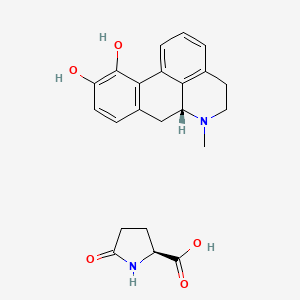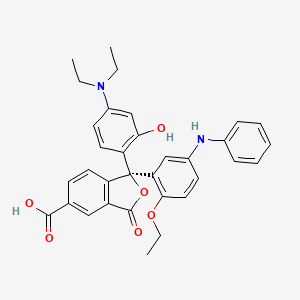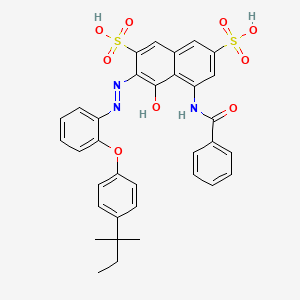
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidinone core substituted with fluorophenyl, methyl, and phenyl groups, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzoyl malononitrile with suitable reagents to form the desired pyrimidinone structure. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as platinum on carbon or Raney nickel .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves precise control of reaction parameters such as temperature, pressure, and reaction time. The use of high-pressure autoclaves and continuous monitoring of reaction progress are common practices to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as palladium on carbon.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and agrochemicals .
Mécanisme D'action
The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone: Shares a similar heterocyclic structure but with different substituents.
4(3H)-Thiopyranone: Contains a sulfur atom in the ring, leading to different chemical properties.
1,2,4-Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with a fused ring system .
Uniqueness
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of pharmaceuticals and advanced materials .
Propriétés
Numéro CAS |
89069-74-9 |
|---|---|
Formule moléculaire |
C17H13FN2O |
Poids moléculaire |
280.30 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H13FN2O/c1-12-11-16(21)20(15-10-6-5-9-14(15)18)17(19-12)13-7-3-2-4-8-13/h2-11H,1H3 |
Clé InChI |
GPECGSQKYOJJRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


